2-Hydrazinyl-4-nitropyridine dihydrochloride 2-Hydrazinyl-4-nitropyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1214900-89-6
VCID: VC4420436
InChI: InChI=1S/C5H6N4O2.2ClH/c6-8-5-3-4(9(10)11)1-2-7-5;;/h1-3H,6H2,(H,7,8);2*1H
SMILES: C1=CN=C(C=C1[N+](=O)[O-])NN.Cl.Cl
Molecular Formula: C5H8Cl2N4O2
Molecular Weight: 227.05

2-Hydrazinyl-4-nitropyridine dihydrochloride

CAS No.: 1214900-89-6

Cat. No.: VC4420436

Molecular Formula: C5H8Cl2N4O2

Molecular Weight: 227.05

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-nitropyridine dihydrochloride - 1214900-89-6

Specification

CAS No. 1214900-89-6
Molecular Formula C5H8Cl2N4O2
Molecular Weight 227.05
IUPAC Name (4-nitropyridin-2-yl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C5H6N4O2.2ClH/c6-8-5-3-4(9(10)11)1-2-7-5;;/h1-3H,6H2,(H,7,8);2*1H
Standard InChI Key KNASHSFHIQPBCO-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1[N+](=O)[O-])NN.Cl.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a pyridine core substituted with a nitro group (-NO₂) at the 4-position and a hydrazinyl group (-NH-NH₂) at the 2-position, stabilized by two hydrochloride molecules. The planar aromatic pyridine ring facilitates π-π stacking interactions, while the nitro group enhances electrophilicity at the 4-position, making it reactive toward nucleophilic substitution .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₅H₈Cl₂N₄O₂
Molecular Weight227.05 g/mol
SMILES NotationC1=CN=C(C=C1N+[O-])NN.Cl.Cl
InChI KeyQUHVJMLPHHAJHK-UHFFFAOYSA-N

The nitro group’s resonance effects delocalize electron density across the ring, reducing basicity at the pyridine nitrogen (pKa ≈ 1.0) . The hydrazine moiety, protonated under physiological conditions, enhances solubility in polar solvents such as water and ethanol.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-hydrazinyl-4-nitropyridine dihydrochloride typically involves two stages:

  • Hydrogen Substitution Reaction: A precursor such as 2,3-dichloropyridine undergoes catalytic hydrogenation using mixed Pd/C and Pt/C catalysts (10:1 ratio) under alkaline conditions (pH 6–9) to replace chlorine with hydrogen .

  • Hydrazination: The intermediate 4-nitropyridine derivative reacts with hydrazine hydrate (70–80%) in solvents like N,N-dimethylpropanolamine at 100–130°C under inert nitrogen atmosphere .

Example Protocol from Patent CN106588758A :

  • Step 1: 148 g of 2,3-dichloropyridine and 3,700 g of n-butanol are mixed with 105 g of 70% hydrazine hydrate.

  • Step 2: The mixture is heated to 100°C under nitrogen for 10 hours, followed by crystallization at 25°C.

  • Step 3: The solid is centrifuged, washed, and dried under vacuum (0.09 MPa, 60°C) to yield 3-chloro-2-hydrazinopyridine with 80% yield and 96% purity.

Optimization Strategies

  • Catalyst Systems: Mixed Pd/C and Pt/C catalysts improve reaction selectivity by 30% compared to single-metal systems .

  • Solvent Effects: N,N-Dimethylpropanolamine acts as both solvent and acid scavenger, neutralizing HCl byproducts and shifting equilibrium toward product formation .

  • Temperature Control: Maintaining temperatures between 125–130°C minimizes side reactions such as over-hydrogenation .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point51–54°C (lit.)
Boiling Point231.1°C (estimated)
Density1.3 ± 0.1 g/cm³
Solubility in Water25 mg/mL (20°C)

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in nonpolar solvents like hexane .

Spectroscopic Data

  • UV-Vis: λmax = 268 nm (π→π* transition of nitro group) .

  • IR: Peaks at 1,540 cm⁻¹ (N-O asymmetric stretch) and 3,320 cm⁻¹ (N-H stretch) .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

2-Hydrazinyl-4-nitropyridine dihydrochloride is a key intermediate in synthesizing aminotriazolopyridines, which inhibit kinases such as JAK3 and EGFR. For example, derivatives bearing triazole rings show IC₅₀ values < 50 nM against breast cancer cell lines (MCF-7).

Antitubercular Activity

Hydrazine-pyridine hybrids exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv by targeting enoyl-acyl carrier protein reductase (InhA).

Recent Advances and Future Directions

Recent patents highlight innovations in continuous-flow synthesis, reducing reaction times from 10 hours to 2 hours . Computational studies predict that fluorinated derivatives could enhance blood-brain barrier permeability for neuro-oncology applications .

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